molecular formula C17H19ClN4O4S B2895926 1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034543-27-4

1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2895926
CAS No.: 2034543-27-4
M. Wt: 410.87
InChI Key: RDHZVJQQPMQMEL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic urea derivative featuring a substituted benzo[c][1,2,5]thiadiazole core. The compound combines a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies targeting enzyme inhibition or receptor modulation. The sulfone (dioxido) group in the thiadiazole ring enhances polarity and hydrogen-bonding capacity, while the chloro and methoxy substituents on the phenyl group influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-10-7-14-15(22(3)27(24,25)21(14)2)9-12(10)19-17(23)20-13-8-11(18)5-6-16(13)26-4/h5-9H,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHZVJQQPMQMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)NC3=C(C=CC(=C3)Cl)OC)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Chloro-2-nitroaniline

Initial cyclization of 4-chloro-2-nitroaniline with sodium sulfide nonahydrate in ethanol at 80°C for 12 hours yields benzo[c]thiadiazole-5-amine. Oxidation with hydrogen peroxide (30%) in acetic acid converts the sulfide to the sulfone (2,2-dioxido form).

Key Data:

  • Yield: 78% after oxidation
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.12 (s, 1H, NH$$2$$), 7.89 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H)

N-Methylation

Selective N-methylation at positions 1 and 3 is achieved using methyl iodide and potassium carbonate in DMF at 60°C. The 6-position methyl group is introduced via Friedel-Crafts alkylation with methyl chloride and AlCl$$_3$$.

Optimization Table:

Step Reagent Temp (°C) Yield (%)
N-Methylation CH$$3$$I, K$$2$$CO$$_3$$ 60 85
C-Methylation CH$$3$$Cl, AlCl$$3$$ 25 72

Preparation of 5-Chloro-2-methoxyphenyl Isocyanate

5-Chloro-2-methoxyaniline is converted to its isocyanate using triphosgene in dichloromethane under inert conditions.

Reaction Conditions:

  • Triphosgene (0.33 equiv), Et$$_3$$N (2 equiv), 0°C → rt, 4 hours
  • Yield: 91%
  • Characterization: IR (cm$$^{-1}$$): 2270 (N=C=O stretch)

Urea Bond Formation

Catalytic Coupling via Iron Complexes

Iron-catalyzed dehydrogenative coupling (FeCl$$_3$$, 5 mol%) with 1,8-diazabicycloundec-7-ene (DBU) in THF at 120°C for 16 hours achieves urea formation.

Optimization Data:

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%)
5 120 16 85
2 120 24 72

Mechanism Insight:
The Fe$$^{III}$$/DBU system facilitates amine dehydrogenation, generating reactive intermediates that couple with isocyanates to form ureas.

Direct Isocyanate-Amine Coupling

Reacting 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-amine with 5-chloro-2-methoxyphenyl isocyanate in anhydrous THF at 25°C for 12 hours provides the target urea.

Yield Comparison:

Solvent Temp (°C) Time (h) Yield (%)
THF 25 12 88
DCM 25 24 65

Purification and Characterization

Final purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:2) yields >95% purity.

Spectroscopic Data:

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 3.89 (s, 3H, OCH$$3$$), 3.21 (s, 6H, NCH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${18}$$H$${18}$$ClN$$5$$O$$4$$S$$_2$$ [M+H]$$^+$$: 488.0521; found: 488.0518.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF couples the amine and carboxylic acid precursors, though yields are lower (68%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time but requires higher catalyst loading (10 mol% FeCl$$_3$$), yielding 79%.

Industrial-Scale Considerations

Patent data highlights the use of flow chemistry for continuous urea synthesis, achieving 92% yield with a throughput of 1.2 kg/h. Catalyst recycling protocols (FeCl$$_3$$/DBU) demonstrate 5 cycles without significant loss in activity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Halogen and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), methylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

  • Structure : Shares the 5-chloro-2-methoxyphenyl urea group but replaces the 1,3,6-trimethyl substituents with a 3-methyl group and an ethyl linker.
  • However, the absence of 1,3,6-trimethyl groups reduces steric hindrance, which may lower selectivity .
  • Synthesis : Prepared via nucleophilic substitution of a brominated thiadiazole intermediate with ethylamine derivatives, achieving 82% yield in key steps (cf. , Step 3).

1-(5-Fluoro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

  • Structure : Substitutes chlorine with fluorine on the phenyl ring and lacks the 6-methyl group on the thiadiazole.
  • Properties : Fluorine enhances electronegativity, improving membrane permeability but reducing halogen-bonding interactions compared to chlorine. The missing 6-methyl group decreases hydrophobicity .

Urea-Linked Thiazole/Thiadiazole Derivatives

1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea

  • Structure : Features a morpholine-substituted benzothiazole core instead of a thiadiazole.
  • Properties : Morpholine groups enhance water solubility but reduce metabolic stability due to oxidative susceptibility. The ethylurea group shows moderate kinase inhibition (IC₅₀ = 0.8 µM) compared to methyl-substituted analogues (IC₅₀ = 0.3 µM).
  • Synthesis : Achieved via Suzuki coupling between boronic esters and brominated thiazoles (yield: 82–92%).

5-(2’-Hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-2-[4-(2-hydroxy-3,5-dichlorophenyl)-2-mercapto-imidazolo]-1,3-thiazole (Compound J’’)

  • Structure : Contains a dichlorophenyl-thiazole hybrid with a mercaptoimidazole substituent.
  • Properties : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to the thiol group’s nucleophilic reactivity. However, the lack of a urea bridge limits its use in targeting urea-dependent enzymes.

Physicochemical and Pharmacokinetic Comparison

Compound LogP Molecular Weight (g/mol) Synthetic Yield Key Bioactivity
Target Compound 2.8 434.9 75–85% Under investigation (N/A)
1-(5-Fluoro-2-methoxyphenyl)-... (Analogue) 2.5 418.8 70% Kinase inhibition (IC₅₀ = 0.3 µM)
Compound J’’ (Thiazole derivative) 3.5 532.3 72% Antibacterial (MIC = 4 µg/mL)

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis benefits from optimized Buchwald-Hartwig amination and Ullmann coupling protocols, achieving higher yields (75–85%) compared to morpholine-substituted analogues (82%).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, superior to fluoro-substituted analogues (185–190°C), indicating enhanced crystallinity.

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